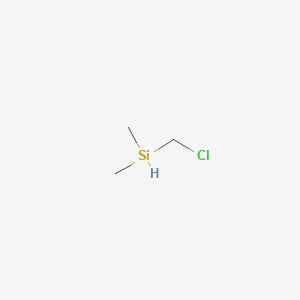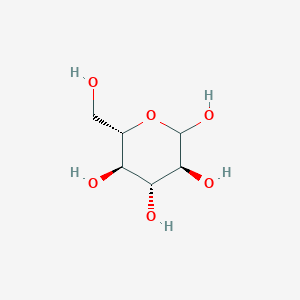
Chloromethyl-dimethyl-silane
Vue d'ensemble
Description
Chloromethyl-dimethyl-silane: is an organosilicon compound with the chemical formula ClCH₂Si(CH₃)₂H . It is a colorless liquid that is primarily used as an intermediate in organic synthesis and in the production of various silicon-based materials. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable reagent in chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloromethyl-dimethyl-silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with formaldehyde in the presence of a catalyst such as hydrochloric acid . The reaction proceeds as follows: [ \text{(CH₃)₂SiHCl + CH₂O → ClCH₂Si(CH₃)₂H} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of dimethylsilane . This process involves the reaction of dimethylsilane with chlorine gas under controlled conditions to yield the desired product. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions: Chloromethyl-dimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as or .
Oxidation Reactions: The compound can be oxidized to form .
Reduction Reactions: It can be reduced to form .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include (e.g., ) and (e.g., ). These reactions are typically carried out under mild conditions.
Oxidation Reactions: Oxidizing agents such as or are used.
Reduction Reactions: Reducing agents like are employed.
Major Products Formed:
Substitution Reactions: Products include and .
Oxidation Reactions: The major product is .
Reduction Reactions: The major product is .
Applications De Recherche Scientifique
Chloromethyl-dimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic transformations.
Biology: The compound is employed in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and reactivity of the biomolecules.
Medicine: It is used in the development of silicon-based drugs and drug delivery systems.
Industry: this compound is used in the production of silicone polymers, resins, and coatings, which have applications in electronics, automotive, and construction industries.
Mécanisme D'action
The mechanism of action of chloromethyl-dimethyl-silane involves its reactivity towards nucleophiles and electrophiles. The silicon atom in the compound can form strong bonds with various nucleophiles, while the chlorine atom can be readily substituted by other groups. This dual reactivity makes it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Chloromethyl-dimethyl-silane can be compared with other similar compounds such as:
Chlorodimethylsilane (ClSi(CH₃)₂H): Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Dimethylchlorosilane (ClSi(CH₃)₂Cl): Contains two chlorine atoms, making it more reactive in chlorination reactions but less versatile in other transformations.
Trimethylchlorosilane (ClSi(CH₃)₃): Contains three methyl groups, making it more stable but less reactive in substitution reactions.
This compound is unique due to the presence of both a chloromethyl group and a silicon atom, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
chloromethyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClSi/c1-5(2)3-4/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLKIZCNPYDMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-74-9 | |
| Record name | (Chloromethyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3144-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride](/img/structure/B7802096.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B7802105.png)


![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)






